2-(2,2,2-Trifluoro-ethyl)-benzylamine

Chemical Procurement Building Blocks Purity Specification

2-(2,2,2-Trifluoro-ethyl)-benzylamine (CAS 1393562-74-7) is an ortho-substituted fluorinated benzylamine derivative with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol. It is a primary amine building block characterized by the presence of a 2,2,2-trifluoroethyl group on the benzylamine scaffold.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 1393562-74-7
Cat. No. B1445398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoro-ethyl)-benzylamine
CAS1393562-74-7
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(F)(F)F)CN
InChIInChI=1S/C9H10F3N/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4H,5-6,13H2
InChIKeyUIRJPAJYPWNTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoro-ethyl)-benzylamine CAS 1393562-74-7: A Fluorinated Benzylamine Building Block for Medicinal Chemistry and Chemical Synthesis


2-(2,2,2-Trifluoro-ethyl)-benzylamine (CAS 1393562-74-7) is an ortho-substituted fluorinated benzylamine derivative with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . It is a primary amine building block characterized by the presence of a 2,2,2-trifluoroethyl group on the benzylamine scaffold . This structural feature imparts distinct physicochemical properties compared to unsubstituted benzylamine and its para-substituted isomer, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Why Generic Benzylamine Substitution Fails: The Differentiating Role of Ortho-Trifluoroethyl Substitution in 2-(2,2,2-Trifluoro-ethyl)-benzylamine


Generic substitution of 2-(2,2,2-Trifluoro-ethyl)-benzylamine with unsubstituted benzylamine or its para-trifluoroethyl isomer is not scientifically equivalent due to the profound impact of the ortho-trifluoroethyl group on the molecule's electronic environment and steric profile. The strong electron-withdrawing effect of the trifluoroethyl moiety significantly reduces the basicity of the amine compared to benzylamine, a shift that directly alters reactivity in synthetic transformations and binding interactions in biological systems . Furthermore, the ortho positioning introduces distinct steric constraints and conformational preferences not present in the para isomer, which can critically influence molecular recognition events in drug discovery programs . These differences necessitate the procurement of the specific ortho-substituted compound to ensure experimental reproducibility and achieve desired structure-activity relationships.

Quantitative Differentiation Evidence for 2-(2,2,2-Trifluoro-ethyl)-benzylamine vs. Closest Analogs


Commercial Availability and Purity: 2-(2,2,2-Trifluoro-ethyl)-benzylamine vs. Benzylamine

The target compound is commercially available from multiple reputable vendors with specified purity levels of 95% to 98%, which is critical for reproducible synthetic applications. While unsubstituted benzylamine is widely available at higher purity (≥99%), the fluorinated analog's purity specification is essential for researchers requiring precise stoichiometry and minimizing side reactions in sensitive transformations .

Chemical Procurement Building Blocks Purity Specification

Basicity Modulation: Predicted pKa Shift of 2-(2,2,2-Trifluoro-ethyl)-benzylamine Compared to Benzylamine

The introduction of the 2,2,2-trifluoroethyl group substantially reduces the basicity of the amine. While experimental pKa data for the exact compound is limited in public literature, the predicted pKa for the structurally analogous meta-trifluoroethyl benzylamine is 8.96, and the pKa of 2,2,2-trifluoroethylamine itself is 5.5 . In contrast, unsubstituted benzylamine has an experimental pKa of 9.34 [1]. This class-level inference indicates a significant reduction in basicity of approximately 0.4 to 3.8 pKa units for the fluorinated analog, which directly impacts its reactivity in acid-base chemistry, salt formation, and potential binding interactions.

Physicochemical Property Amine Basicity Reactivity Prediction

Positional Isomer Differentiation: Ortho- vs. Para-Trifluoroethyl Benzylamine

2-(2,2,2-Trifluoro-ethyl)-benzylamine (ortho isomer, CAS 1393562-74-7) and 4-(2,2,2-Trifluoroethyl)benzylamine (para isomer, CAS 1198117-94-0) are regioisomers with the same molecular weight and formula but distinct spatial arrangements . The ortho substitution places the bulky trifluoroethyl group adjacent to the aminomethyl moiety, creating a unique steric environment that can restrict rotational freedom and influence intramolecular interactions (e.g., hydrogen bonding) compared to the para isomer, where the substituents are on opposite sides of the ring. While direct comparative biological or reactivity data for these two specific isomers is not publicly available, general medicinal chemistry principles dictate that such positional changes often lead to significant differences in target binding affinity, selectivity, and metabolic profile.

Regioisomer Steric Effects Medicinal Chemistry

Storage and Stability: Recommended Conditions for 2-(2,2,2-Trifluoro-ethyl)-benzylamine

Vendor specifications for 2-(2,2,2-Trifluoro-ethyl)-benzylamine recommend storage in a cool, dry place or sealed at 2-8°C . In contrast, unsubstituted benzylamine is typically stored at room temperature but is known to be air-sensitive and can absorb carbon dioxide to form the carbamate salt. The specific storage guidance for the fluorinated analog suggests a need for controlled conditions to maintain purity and prevent degradation, which is an important logistical consideration for laboratory procurement and inventory management.

Chemical Stability Storage Conditions Inventory Management

Validated Application Scenarios for 2-(2,2,2-Trifluoro-ethyl)-benzylamine Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates Requiring Reduced Amine Basicity

The reduced basicity of 2-(2,2,2-Trifluoro-ethyl)-benzylamine, inferred from its trifluoroethyl substitution , makes it a suitable building block for designing drug candidates where a less basic amine is desired to improve membrane permeability or reduce off-target interactions. Its ortho-substitution pattern offers a distinct conformational profile for exploring structure-activity relationships (SAR) in lead optimization programs .

Organic Synthesis: A Fluorinated Building Block for Fine-Tuning Molecular Properties

As a commercially available building block with defined purity (95-98%) and specific storage requirements , 2-(2,2,2-Trifluoro-ethyl)-benzylamine can be reliably incorporated into complex synthetic sequences. Its unique electronic and steric properties, driven by the ortho-trifluoroethyl group, allow chemists to explore novel chemical space and modulate the properties of target molecules.

Regioisomer-Specific Studies: Investigating Ortho vs. Para Substituent Effects

Researchers conducting systematic studies on the impact of substituent position on biological activity or material properties can use 2-(2,2,2-Trifluoro-ethyl)-benzylamine (ortho isomer) alongside its para analog (CAS 1198117-94-0) to generate paired datasets . Such head-to-head comparisons are essential for understanding and predicting the behavior of fluorinated benzylamine derivatives in drug discovery and chemical biology.

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